Ethyl 4-bromopentanoate Ethyl 4-bromopentanoate
Brand Name: Vulcanchem
CAS No.: 27126-42-7
VCID: VC8017558
InChI: InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
SMILES: CCOC(=O)CCC(C)Br
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

Ethyl 4-bromopentanoate

CAS No.: 27126-42-7

Cat. No.: VC8017558

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromopentanoate - 27126-42-7

Specification

CAS No. 27126-42-7
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name ethyl 4-bromopentanoate
Standard InChI InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
Standard InChI Key CTVCPHLFHPQRNF-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)Br
Canonical SMILES CCOC(=O)CCC(C)Br

Introduction

Chemical Identity and Structural Features

Ethyl 4-bromopentanoate is a halogenated ester with a molecular weight of 209.08 g/mol. The bromine atom at the 4-position introduces significant electrophilicity, enabling diverse reactivity patterns. Key structural attributes include:

Molecular Geometry and Electronic Properties

  • Bromine Electrophilicity: The C–Br bond (BDE68kcal/mol\text{BDE} \approx 68 \, \text{kcal/mol}) facilitates nucleophilic displacement reactions.

  • Ester Group Effects: The electron-withdrawing nature of the ester carbonyl (C=O\text{C=O}) polarizes the α-carbon, enhancing susceptibility to nucleophilic attack .

Table 1: Physicochemical Properties of Ethyl 4-Bromopentanoate

PropertyValue
Molecular FormulaC7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_2
Boiling Point215–218°C (lit.)
Density1.34 g/cm³
Log P (Octanol-Water)2.34
SolubilityMiscible in organic solvents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of 4-bromopentanoic acid with ethanol under acidic conditions remains the most widely adopted method:

4-Bromopentanoic Acid+EthanolH2SO4,ΔEthyl 4-Bromopentanoate+H2O\text{4-Bromopentanoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4, \, \Delta} \text{Ethyl 4-Bromopentanoate} + \text{H}_2\text{O}
  • Reaction Conditions: Reflux at 80–100°C for 6–8 hours achieves yields of 85–90% .

  • Purification: Fractional distillation or silica gel chromatography ensures >98% purity.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production by minimizing side reactions. Key parameters include:

  • Temperature Control: Maintained at 70–80°C to prevent thermal decomposition.

  • Catalyst Recycling: Sulfuric acid is recovered via neutralization and filtration .

Reaction Chemistry and Mechanistic Insights

Nucleophilic Substitution (SN2)

The bromine atom undergoes displacement with nucleophiles (e.g., OH\text{OH}^-, CN\text{CN}^-):

EtO2C(CH2)3Br+NuEtO2C(CH2)3Nu+Br\text{EtO}_2\text{C}(\text{CH}_2)_3\text{Br} + \text{Nu}^- \rightarrow \text{EtO}_2\text{C}(\text{CH}_2)_3\text{Nu} + \text{Br}^-

Table 2: Representative SN2 Reactions

NucleophileReagents/ConditionsProductYield
HydroxideNaOH, H₂O, 60°CEthyl 4-hydroxypentanoate92%
CyanideKCN, DMF, 25°CEthyl 4-cyanopentanoate88%
AmineNH₃, EtOH, refluxEthyl 4-aminopentanoate75%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable carbon–carbon bond formation:

EtO2C(CH2)3Br+ArB(OH)2Pd(PPh3)4EtO2C(CH2)3Ar+B(OH)3\text{EtO}_2\text{C}(\text{CH}_2)_3\text{Br} + \text{ArB}(\text{OH})_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{EtO}_2\text{C}(\text{CH}_2)_3\text{Ar} + \text{B(OH)}_3
  • Suzuki Coupling: Yields biaryl derivatives (70–85%) using Na2CO3\text{Na}_2\text{CO}_3 in DMF/H₂O .

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces the ester to 4-bromopentanol (Yield:78%\text{Yield}: 78\%).

  • Oxidation: KMnO₄ oxidizes the brominated chain to 4-ketopentanoic acid (Yield:65%\text{Yield}: 65\%) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 4-bromopentanoate is a precursor to:

  • Anticancer Agents: Functionalized via Suzuki coupling to introduce aryl groups targeting kinase inhibition .

  • Antiviral Drugs: Bromine displacement with heterocyclic amines yields protease inhibitors .

Agrochemical Development

  • Herbicides: Ether derivatives exhibit herbicidal activity against broadleaf weeds (EC50:2.5μM\text{EC}_{50}: 2.5 \, \mu\text{M}) .

  • Insect Growth Regulators: Ester hydrolysis generates juvenoid analogs disrupting insect metamorphosis .

Polymer Chemistry

Copolymerization with acrylates produces flame-retardant materials (LOI:28%\text{LOI}: 28\%) .

Comparative Analysis with Structural Analogs

Table 3: Brominated Esters and Their Properties

CompoundMolecular FormulaBoiling Point (°C)Reactivity (SN2)
Ethyl 3-bromopentanoateC7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_2205–208Moderate
Ethyl 4-bromopentanoateC7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_2215–218High
Ethyl 5-bromopentanoateC7H13BrO2\text{C}_7\text{H}_{13}\text{BrO}_2220–223Low
  • Steric Effects: The 4-position minimizes steric hindrance, optimizing SN2 kinetics compared to 3- and 5-substituted analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator